molecular formula C10H16ClN B1471432 N-(2-methylpropyl)aniline hydrochloride CAS No. 31601-62-4

N-(2-methylpropyl)aniline hydrochloride

Cat. No.: B1471432
CAS No.: 31601-62-4
M. Wt: 185.69 g/mol
InChI Key: QDDOXFUODJQOOQ-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)aniline hydrochloride” is a chemical compound with the CAS Number: 31601-62-4 . It has a molecular weight of 185.7 and is typically available in powder form . The IUPAC name for this compound is N-isobutylaniline hydrochloride .


Physical and Chemical Properties Analysis

“this compound” is a powder that is typically stored at room temperature . It has a melting point of 192-195°C .

Scientific Research Applications

Polymer Synthesis and Material Science

N-(2-methylpropyl)aniline hydrochloride and its derivatives are involved in the preparation of high-quality, transparent, uniform thin films of nano/micro materials, such as polymers of aniline. These materials are used for various types of studies, including ultraviolet and visible spectroscopy (UV–vis), scanning electron microscopy (SEM), and electrochemistry. The preparation of these polymers, such as polyaniline, involves the oxidation of aniline hydrochloride, demonstrating the significant role this compound plays in the synthesis of conductive polymers and materials with specific morphologies and electrical properties (Venancio et al., 2007).

Corrosion Inhibition

Derivatives of aniline hydrochloride, such as certain aniline-based compounds, have been studied for their effectiveness as corrosion inhibitors. These compounds exhibit significant potential in protecting metals like low carbon steel in corrosive environments, particularly in hydrochloric acid solutions. The inhibition mechanism is primarily through the adsorption of these compounds onto the metal surface, forming a protective layer that reduces corrosion rates (Farsak et al., 2015).

Environmental Applications

Aniline derivatives, including those related to this compound, are also crucial in environmental applications, such as the degradation of pollutants. Specific bacterial strains capable of using aniline or its derivatives as sole carbon, nitrogen, and energy sources have been isolated. These strains can degrade aniline compounds even at high concentrations, indicating the potential use of bioremediation techniques to treat aniline-contaminated wastewater or environments (Liu et al., 2002).

Electrochemical Applications

In the field of electrochemistry, aniline hydrochloride derivatives are used to synthesize electroactive and conductive polymers. These polymers, such as polyaniline and polypyrrole, are prepared through oxidative polymerization and have applications in energy storage, sensors, and electrochromic devices. The conductivity and morphology of these polymers can be tailored by the presence of various dopants and the conditions under which polymerization occurs, showcasing the versatility of aniline derivatives in creating functional materials for electrochemical applications (Stejskal & Prokeš, 2020).

Safety and Hazards

“N-(2-methylpropyl)aniline hydrochloride” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(2-methylpropyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOXFUODJQOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31601-62-4
Record name N-(2-methylpropyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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